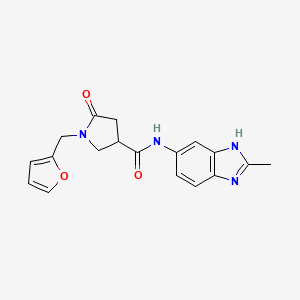![molecular formula C18H16N2O2 B4502687 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone](/img/structure/B4502687.png)
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone
概要
説明
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising biological properties.
科学的研究の応用
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone has been studied for its antimicrobial and antibiofilm activities . It has shown significant efficacy against Gram-positive and Gram-negative bacteria, as well as unicellular fungi. The compound has also demonstrated potential in inhibiting biofilm formation, which is crucial for preventing chronic infections . Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction analyses have indicated promising drug-like properties .
準備方法
The synthesis of 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone typically involves the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate. The structural elucidation of the synthesized compound is verified through spectroscopic data analysis .
化学反応の分析
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
作用機序
The mechanism of action of 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone involves the disruption of microbial cell membranes. This is evidenced by the protein leakage assay, where the compound causes the release of cellular proteins from bacteria, leading to cell membrane damage . The molecular targets and pathways involved in this process are primarily related to the compound’s interaction with membrane proteins and enzymes.
類似化合物との比較
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone can be compared with other quinoline derivatives such as 4-hydroxy-2-quinolones and quinoxaline-containing drugs . While these compounds share a similar quinoline backbone, this compound is unique due to its specific substitution pattern and methoxy group at the 7-position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry. Its unique chemical structure, diverse reactivity, and promising biological activities make it a valuable candidate for further research and development. Future studies may focus on optimizing its synthesis, exploring its full range of biological activities, and developing it into a potential therapeutic agent.
特性
IUPAC Name |
1-[4-[(7-methoxyquinolin-4-yl)amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(21)13-3-5-14(6-4-13)20-17-9-10-19-18-11-15(22-2)7-8-16(17)18/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSUYNBULYZHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide](/img/structure/B4502630.png)
![N-[3-(methoxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4502631.png)
![N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide](/img/structure/B4502646.png)


![N-[3-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide](/img/structure/B4502663.png)
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B4502671.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-fluorobenzamide](/img/structure/B4502678.png)

![3-ethoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B4502692.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B4502701.png)
